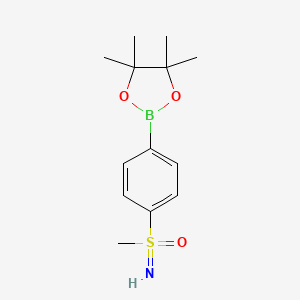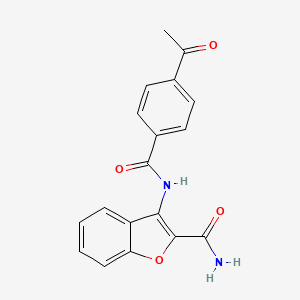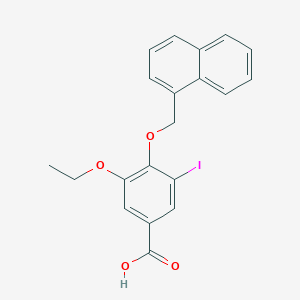
CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)S(C)(=N)=O is a chemical compound that has shown promising results in scientific research. This compound is known for its potential use in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Chemical Understanding in Computerized Chemistry Laboratories
Chemical understanding and graphing skills in chemistry are crucial for comprehending complex compounds. The integration of computerized experiments with case studies in chemistry learning environments, like the Case-based Computerized Laboratory (CCL), emphasizes scientific inquiry and helps students improve their chemical understanding and graphing skills. Such environments could be instrumental in studying the applications and properties of complex chemical compounds by enhancing students' ability to transfer between textual and visual representations of chemical data (Dori & Sasson, 2008).
Green Chemistry and Engineering in CO2 Capture
The principles of green chemistry (GC) and green engineering are vital in addressing environmental challenges, such as carbon capture, utilization, and storage (CCUS). Research in this area focuses on improving the energy or atom efficiency of processes and reducing environmental impact, which is also essential when studying and applying chemical compounds for environmental purposes (Leclaire & Heldebrant, 2018).
Countercurrent Separation in Natural Products Research
Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), known collectively as countercurrent separation (CCS), are critical for the purification and analysis of natural products. This method is particularly relevant for isolating specific compounds from complex mixtures, which could apply to studying the targeted chemical compound's extraction and purification processes (Friesen et al., 2015).
Propiedades
IUPAC Name |
imino-methyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTZFTVNYBBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3-[[[1-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666887.png)


![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)

![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2666899.png)
![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride](/img/structure/B2666900.png)
![(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2666901.png)
![4-[1-(6-Bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2666903.png)
![N-[(6-Thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2666904.png)